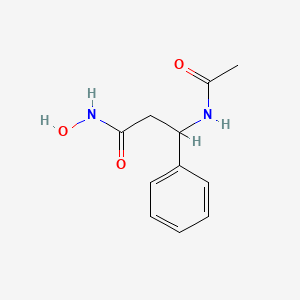
3,5-dichloro-2-hydroxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydro-1,3-benzodiazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzene ring substituted with chlorine, hydroxyl, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydro-1,3-benzodiazol-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with 2-oxo-1,3-dihydro-1,3-benzodiazole-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydro-1,3-benzodiazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of chlorine atoms can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydro-1,3-benzodiazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydro-1,3-benzodiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial cell growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: Another sulfonamide with antimicrobial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Uniqueness
3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydro-1,3-benzodiazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives.
Propiedades
Fórmula molecular |
C13H9Cl2N3O4S |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
3,5-dichloro-2-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O4S/c14-6-3-8(15)12(19)11(4-6)23(21,22)18-7-1-2-9-10(5-7)17-13(20)16-9/h1-5,18-19H,(H2,16,17,20) |
Clave InChI |
ZRAIVKQTXCKHME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,7S)-3-hydroxy-4-(4-hydroxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484844.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B12484850.png)
![Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12484852.png)


![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12484868.png)

![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![1-(prop-2-en-1-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12484895.png)
![3-(4-bromophenyl)-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12484897.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12484905.png)

![3,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484920.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B12484926.png)
